![molecular formula C11H11N5O B2571380 2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile CAS No. 2034351-54-5](/img/structure/B2571380.png)
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile
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Description
The compound “2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile” belongs to a class of novel heteroaryl-fused indole ring systems . These compounds are known for their inhibitory activities against the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase .
Synthesis Analysis
Three synthetic approaches have been developed for the efficient synthesis of these novel heteroaryl fused indole ring systems . Each strategy is fully exemplified, and the relative merits and limitations of the approaches are discussed .Molecular Structure Analysis
The molecular structure of these compounds has been verified using various techniques such as IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry . Some compounds were further verified using single-crystal X-ray analysis .Chemical Reactions Analysis
The versatile functionalization of 1,2,4-triazine involving the introduction of oxadiazole and tetrazole is discussed . The structures, which should be formed if the interaction involving 2B, were readily excluded based on DFT calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various techniques such as IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .Scientific Research Applications
Novel Heterocyclic Systems
Research has shown the development of derivatives of 4-oxo-4H-benzazolo[2',3':3,4][1,2,4]triazino[5,6,1-i,j]quinoline-5-carboxylic acids by heating certain acrylates in acetonitrile. This represents a novel heterocyclic system, highlighting the compound's role in synthesizing new chemical structures for various applications (Lipunova et al., 1997).
Crystal Structure Analysis
Studies on crystal structures, such as the analysis of triazine derivatives, demonstrate the importance of these compounds in understanding molecular conformations and interactions. For example, the asymmetric unit of certain triazine derivatives reveals significant differences in dihedral angles and bond lengths, aiding in the detailed understanding of molecular geometry (Janes & Palmer, 1995).
Catalytic Applications
The synthesis of copper complexes bearing a TEMPO moiety for the aerobic oxidation of primary alcohols showcases the potential catalytic applications of such compounds. This illustrates the role of triazine-based ligands in facilitating oxidation reactions, contributing to the field of green chemistry and sustainable processes (Lu et al., 2008).
Electrochemical Studies
Electrochemical reduction studies of substituted triazines and tetrazines in acetonitrile provide insights into the electronic effects of substituents on redox behavior. These findings are crucial for applications in electrochemical sensors and energy storage devices (Troll, 1982).
Photoluminescence Properties
Research on benz(2-heteroaryl)cyanoximes and their complexes has unveiled new room temperature blue emitters, demonstrating the compound's significance in developing photoluminescent materials for optical devices and sensors (Ilkun et al., 2008).
properties
IUPAC Name |
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-5-6-15-11(17)10-8-3-1-2-4-9(8)14-16(10)7-13-15/h7H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMVZNMWIORARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile |
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